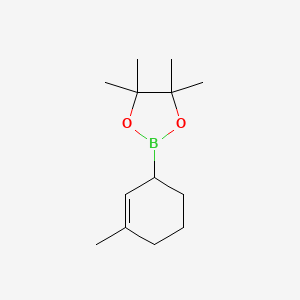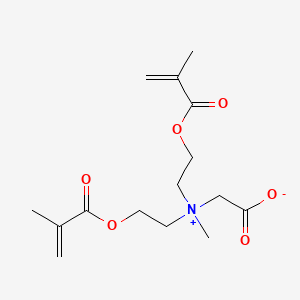
2-(bis(2-(Methacryloyloxy)ethyl)(methyl)ammonio)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(bis(2-(Methacryloyloxy)ethyl)(methyl)ammonio)acetate is a compound known for its cationic surfactant properties. It is characterized by the presence of methacryloyloxy groups, which are commonly used in polymer chemistry for their ability to undergo polymerization reactions .
Méthodes De Préparation
The synthesis of 2-(bis(2-(Methacryloyloxy)ethyl)(methyl)ammonio)acetate typically involves the condensation of appropriate starting materials under controlled laboratory conditions. One common method involves the reaction of methacrylic acid with a suitable amine to form the desired product. Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities and may include additional purification steps to ensure product quality .
Analyse Des Réactions Chimiques
2-(bis(2-(Methacryloyloxy)ethyl)(methyl)ammonio)acetate undergoes various chemical reactions, including:
Polymerization: The methacryloyloxy groups allow the compound to participate in free radical polymerization reactions, forming polymers with diverse applications.
Substitution Reactions: The compound can undergo substitution reactions where the methacryloyloxy groups are replaced by other functional groups under specific conditions.
Crosslinking: It can act as a crosslinker in polymer networks, enhancing the mechanical properties of the resulting materials
Applications De Recherche Scientifique
2-(bis(2-(Methacryloyloxy)ethyl)(methyl)ammonio)acetate has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of various polymers and copolymers, which are utilized in coatings, adhesives, and hydrogels.
Biomedical Applications: The compound is employed in the fabrication of antimicrobial hydrogels for tissue engineering and wound healing due to its biocompatibility and ability to support cell adhesion and proliferation.
Environmental Science: It is used in the development of superabsorbent polymers for water purification and dye removal from wastewater.
Mécanisme D'action
The mechanism of action of 2-(bis(2-(Methacryloyloxy)ethyl)(methyl)ammonio)acetate primarily involves its ability to undergo polymerization and crosslinking reactions. The methacryloyloxy groups facilitate the formation of polymer networks, while the cationic nature of the compound allows it to interact with negatively charged surfaces and molecules. This interaction is crucial in applications such as antimicrobial hydrogels, where the compound can disrupt microbial cell membranes .
Comparaison Avec Des Composés Similaires
2-(bis(2-(Methacryloyloxy)ethyl)(methyl)ammonio)acetate can be compared with other similar compounds, such as:
dimethyl-(3-sulfopropyl)ammonium hydroxide: This compound also possesses cationic surfactant properties but differs in its functional groups and specific applications.
bis(2-(methacryloyloxy)ethyl) phosphate: Similar in having methacryloyloxy groups, this compound is used as a crosslinker in polymer networks and has applications in dental resins and fire-retardant materials.
The uniqueness of this compound lies in its combination of methacryloyloxy groups and cationic nature, making it versatile for various applications in polymer chemistry, biomedical engineering, and environmental science.
Propriétés
Formule moléculaire |
C15H23NO6 |
|---|---|
Poids moléculaire |
313.35 g/mol |
Nom IUPAC |
2-[methyl-bis[2-(2-methylprop-2-enoyloxy)ethyl]azaniumyl]acetate |
InChI |
InChI=1S/C15H23NO6/c1-11(2)14(19)21-8-6-16(5,10-13(17)18)7-9-22-15(20)12(3)4/h1,3,6-10H2,2,4-5H3 |
Clé InChI |
UDCJNPOOBUHVQF-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OCC[N+](C)(CCOC(=O)C(=C)C)CC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


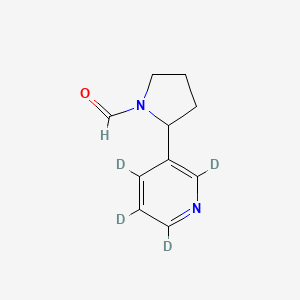

![2-[(2S,5S)-5-benzyl-3,6-dioxopiperazin-2-yl]acetonitrile](/img/structure/B13846320.png)
![disodium;(5Z)-1,3,4,7,8-pentamethyl-6-oxo-5-[(N,2,3,5,6-pentamethyl-4-sulfonatoanilino)methylidene]-7,8-dihydronaphthalene-2-sulfonate](/img/structure/B13846321.png)
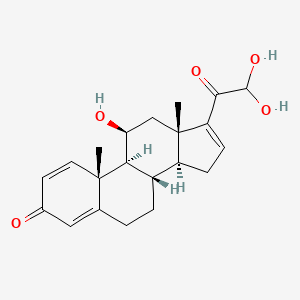
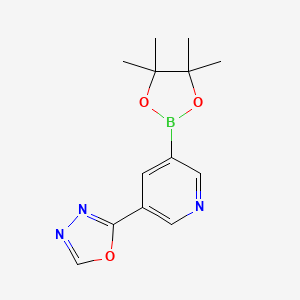
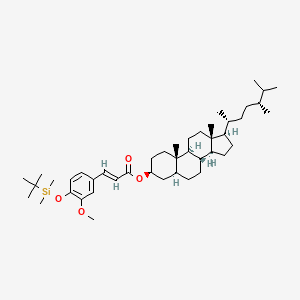
![7-Amino-2-cyclopropyl-5-methylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B13846345.png)
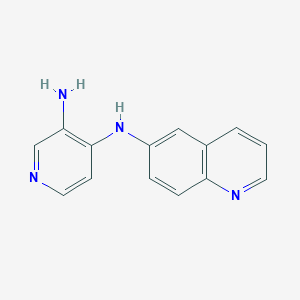
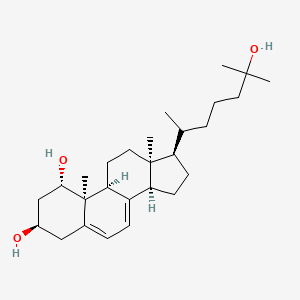
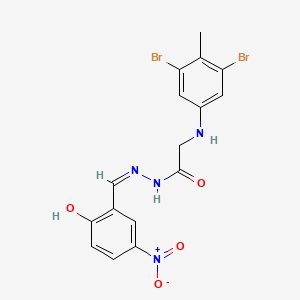
![2-(3,4-dihydroxyphenyl)-5-hydroxy-3-[(2S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one](/img/structure/B13846373.png)

